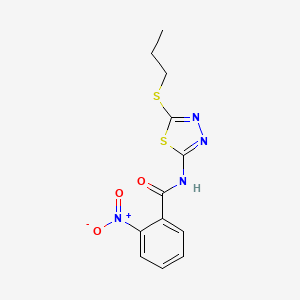

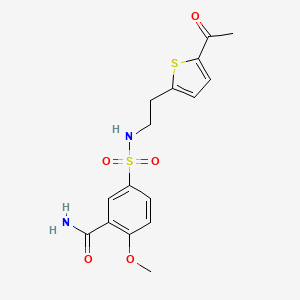

![molecular formula C18H20N4O3S2 B2644115 2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-99-3](/img/structure/B2644115.png)

2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-ones are a class of compounds that have been used in the preparation of various pharmaceuticals . They are known to be potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones involves several steps, including the addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis

Triazoles, including 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones, are nitrogen-containing heterocyclic compounds. They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Antimicrobial Activity

Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents against microbial infections (Suresh, Lavanya, & Rao, 2016). Similarly, other studies have focused on synthesizing novel derivatives to target specific microbial strains with promising outcomes, reinforcing the versatility of these compounds in addressing different pathogens (Bektaş, Karaali, Sahin, Demirbaş, & Karaoglu, 2007).

Antioxidant and Enzyme Inhibitory Properties

The antioxidant capacity of certain derivatives, assessed through various assays, demonstrated their effectiveness in scavenging free radicals. This indicates a potential for these compounds to be developed as antioxidant agents, which could have implications for conditions associated with oxidative stress (Abuelizz, Anouar, Marzouk, Taie, Ahudhaif, & Al-Salahi, 2020).

Pharmacophore Modeling

Efforts to model the pharmacophore of quinazoline derivatives bearing sulfonamide moieties have led to a better understanding of the structural requirements for antimicrobial activity. This research underlines the importance of molecular design in developing more effective therapeutic agents (Ghorab, Ismail, Radwan, & Abdalla, 2013).

Chemical Synthesis and Characterization

Novel Synthetic Pathways

Studies have detailed novel synthetic routes to create compounds with the triazolopyridine core, focusing on the optimization of conditions to enhance yields and regioselectivity. These advancements in synthetic chemistry facilitate the exploration of new pharmacologically active compounds with potential applications in drug development (Ito, Kakehi, Matsuno, & Yoshida, 1980).

Crystal Structure Analysis

The crystallographic analysis of related compounds provides insight into their molecular and electronic structures, which is crucial for understanding their interaction with biological targets. Such studies not only contribute to the field of crystal engineering but also aid in the rational design of new drugs (Chai, Li, Meng, Zhou, Xia, Li, & He, 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-methylphenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S2/c1-14-3-2-4-15(11-14)12-22-18(23)21-13-16(5-6-17(21)19-22)27(24,25)20-7-9-26-10-8-20/h2-6,11,13H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOZZFDOFINNIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2644033.png)

![N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide](/img/structure/B2644038.png)

![3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2644040.png)

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/no-structure.png)

![4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644048.png)

![4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B2644049.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644051.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2644055.png)